Thalidomide-O-C8-Boc
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Overview
Description
Thalidomide-O-C8-Boc is a derivative of Thalidomide, primarily used as a Cereblon ligand in the recruitment of CRBN protein. This compound is significant in the formation of PROTACs (Proteolysis Targeting Chimeras), which are used to degrade specific proteins by linking them to an E3 ubiquitin ligase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-C8-Boc involves multiple steps, starting from ThalidomideThe reaction conditions typically involve the use of organic solvents like DMSO (dimethyl sulfoxide) and reagents such as Boc anhydride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow synthesis techniques to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-O-C8-Boc undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups to the molecule .
Scientific Research Applications
Thalidomide-O-C8-Boc has a wide range of scientific research applications:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and cellular pathways.
Medicine: Investigated for its potential in treating various diseases by degrading disease-causing proteins.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems .
Mechanism of Action
The mechanism of action of Thalidomide-O-C8-Boc involves its binding to the CRBN protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. The molecular targets and pathways involved include the degradation of transcription factors like IKZF1 and IKZF3, which are crucial in various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound, used as a sedative and for treating leprosy and multiple myeloma.
Lenalidomide: A derivative of Thalidomide with enhanced immunomodulatory effects.
Pomalidomide: Another derivative with potent anti-inflammatory and anti-cancer properties .
Uniqueness
Thalidomide-O-C8-Boc is unique due to its specific structure, which allows it to form PROTACs effectively. This capability makes it a valuable tool in targeted protein degradation, distinguishing it from other Thalidomide derivatives .
Properties
IUPAC Name |
tert-butyl 9-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxynonanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O7/c1-26(2,3)35-21(30)13-8-6-4-5-7-9-16-34-19-12-10-11-17-22(19)25(33)28(24(17)32)18-14-15-20(29)27-23(18)31/h10-12,18H,4-9,13-16H2,1-3H3,(H,27,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFRZVFJJQOBAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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